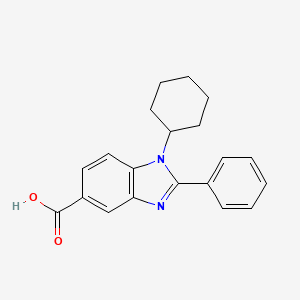![molecular formula C21H35N5O4 B12930262 (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12930262.png)
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base attached to an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: The oxolane ring is synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Purine Base: The purine base is then attached to the oxolane ring through a glycosylation reaction.
Introduction of the Undecylamino Group: The undecylamino group is introduced via an amination reaction, often using a suitable amine and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
化学反応の分析
Types of Reactions
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form different analogs with altered biological activity.
Substitution: The purine base can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the purine base.
科学的研究の応用
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a tool for probing biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol involves its interaction with specific molecular targets. The compound can mimic natural nucleosides and incorporate into nucleic acids, thereby disrupting normal cellular processes. This can lead to inhibition of viral replication or induction of apoptosis in cancer cells. The molecular pathways involved include DNA synthesis inhibition and activation of cellular stress responses.
類似化合物との比較
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol is unique due to its specific structural features, such as the undecylamino group, which can enhance its lipophilicity and cellular uptake. This makes it a promising candidate for further development in therapeutic applications.
特性
分子式 |
C21H35N5O4 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C21H35N5O4/c1-2-3-4-5-6-7-8-9-10-11-22-19-16-20(24-13-23-19)26(14-25-16)21-18(29)17(28)15(12-27)30-21/h13-15,17-18,21,27-29H,2-12H2,1H3,(H,22,23,24)/t15-,17-,18-,21-/m1/s1 |
InChIキー |
PGRORRDESWFPBI-QTQZEZTPSA-N |
異性体SMILES |
CCCCCCCCCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
CCCCCCCCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)
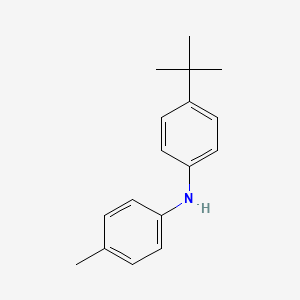
![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)

![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)

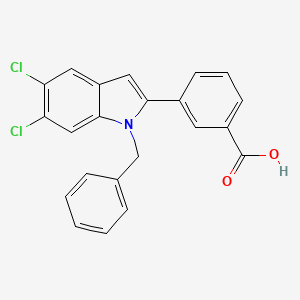
![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
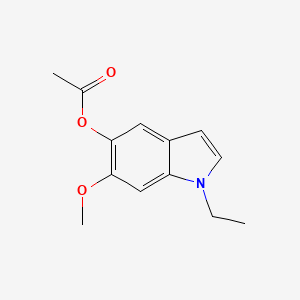
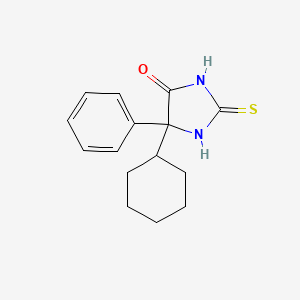
![7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)
